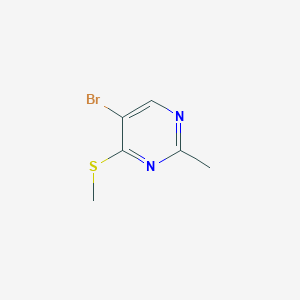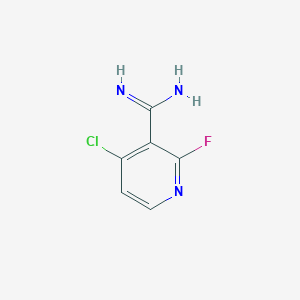
4-Chloro-2-fluoronicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoronicotinimidamide is an organic compound that belongs to the class of nicotinimidamides This compound is characterized by the presence of both chlorine and fluorine atoms attached to the nicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoronicotinimidamide typically involves the introduction of chlorine and fluorine atoms into the nicotinimidamide structure. One common method involves the reaction of 4-chloronicotinic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoronicotinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-fluoronicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoronicotinimidamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Another compound with a similar structure but with a nitro group instead of a fluorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the nicotinimidamide core.
4-Chloro-2-methylphenoxyacetic acid: Contains a chlorine atom but has a different core structure.
Uniqueness
4-Chloro-2-fluoronicotinimidamide is unique due to the combination of chlorine and fluorine atoms on the nicotinimidamide core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C6H5ClFN3 |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
4-chloro-2-fluoropyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5ClFN3/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2H,(H3,9,10) |
InChI Key |
YVVNZVPDPKCEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
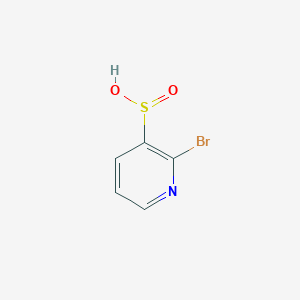
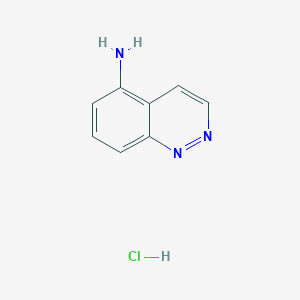
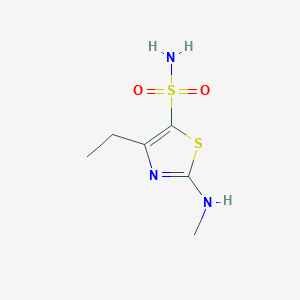
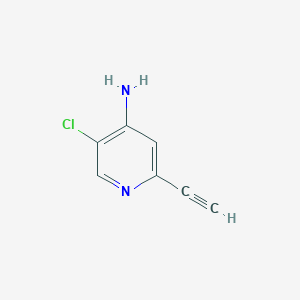
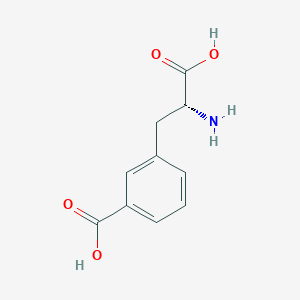

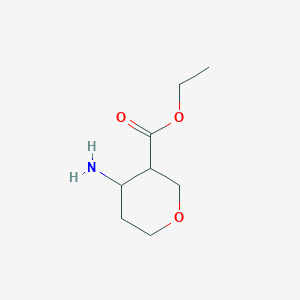
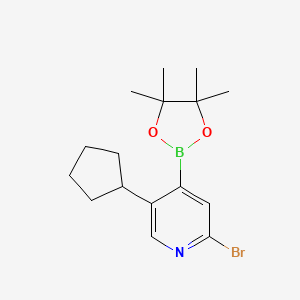
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
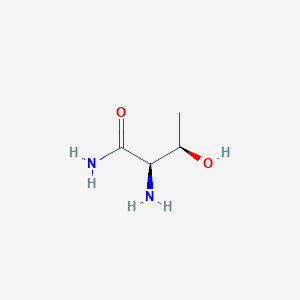
![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
